1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine
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Overview
Description
1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features an ethyl group at the first position, a 4-methylbenzyl group at the nitrogen atom, and an amine group at the fifth position of the benzimidazole ring.
Preparation Methods
The synthesis of 1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
N-Benzylation: The 4-methylbenzyl group can be introduced by reacting the benzimidazole with 4-methylbenzyl chloride in the presence of a base.
Amination: The amine group at the fifth position can be introduced through various amination reactions, such as nucleophilic substitution or reductive amination.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring or the benzyl group can be replaced by other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving benzimidazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:
1-Ethyl-1H-benzimidazol-5-amine: Lacks the 4-methylbenzyl group, which may result in different biological activities and properties.
N-(4-Methylbenzyl)-1H-benzimidazol-5-amine: Lacks the ethyl group, which may affect its chemical reactivity and interactions.
1-Ethyl-N-benzyl-1H-benzimidazol-5-amine: Lacks the methyl group on the benzyl ring, potentially altering its biological and chemical properties.
Properties
IUPAC Name |
1-ethyl-N-[(4-methylphenyl)methyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-20-12-19-16-10-15(8-9-17(16)20)18-11-14-6-4-13(2)5-7-14/h4-10,12,18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERVVNCEPLYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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